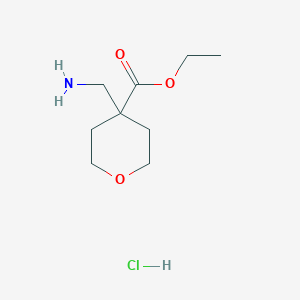
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride typically involves the esterification of 4-Aminomethyltetrahydropyran-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Reagents: 4-Aminomethyltetrahydropyran-4-carboxylic acid, ethanol, hydrochloric acid.
Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学的研究の応用
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Aminomethyltetrahydropyran hydrochloride: A closely related compound with similar structural features.
4-Isoxazolidinol hydrochloride: Another compound with a similar ring structure but different functional groups.
4-Aminodiphenylamine hydrochloride: Shares the amino group but has a different core structure.
Uniqueness
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C9H18ClNO3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
ethyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(7-10)3-5-12-6-4-9;/h2-7,10H2,1H3;1H |
InChIキー |
HCERCBLRZSFGAS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCOCC1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


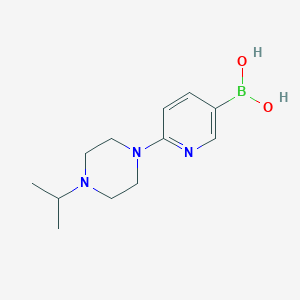
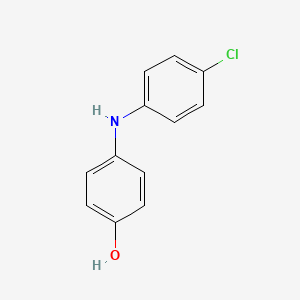
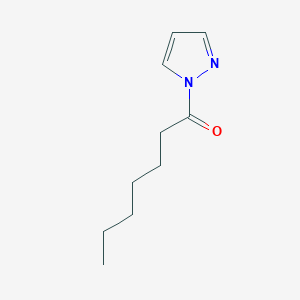
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
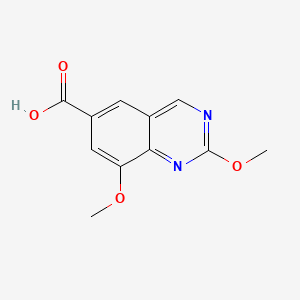
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

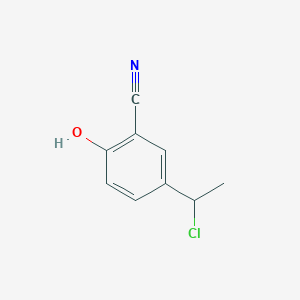
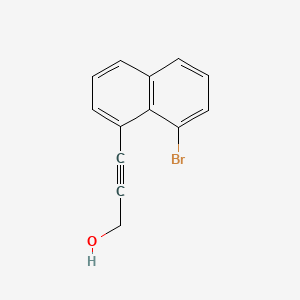
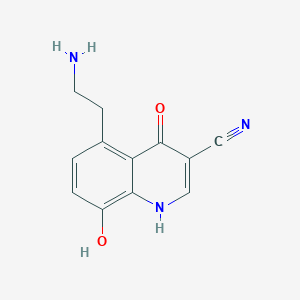
![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)

